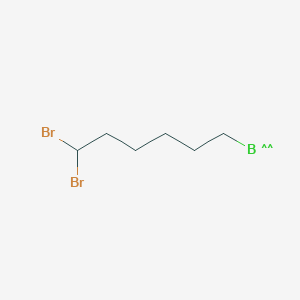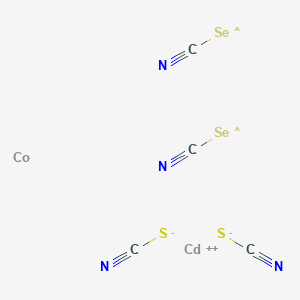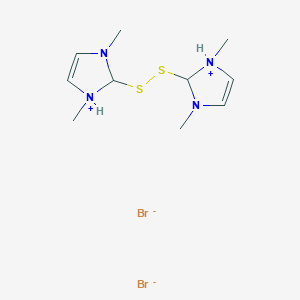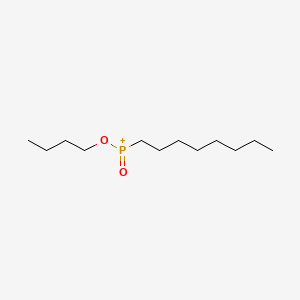
Pubchem_71378872
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pubchem_71378872 is a chemical compound listed in the PubChem database, a comprehensive resource for chemical information. This compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pubchem_71378872 involves specific chemical reactions and conditions. One common method includes the reduction of tributyltin oxide with polymethylhydrosiloxane. The reaction proceeds as follows: [ 2 \text{[MeSi(H)O]}_n + (\text{Bu}_3\text{Sn})_2\text{O} \rightarrow \text{[MeSi(OH)O]}_n + 2 \text{Bu}_3\text{SnH} ] Another method involves the reduction of tributyltin chloride with lithium aluminium hydride. This process yields a distillable liquid that is mildly sensitive to air .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pubchem_71378872 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using reagents like lithium aluminium hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include polymethylhydrosiloxane, lithium aluminium hydride, and various oxidizing agents. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of tributyltin oxide yields tributyltin hydride .
Scientific Research Applications
Pubchem_71378872 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrostannylation reactions.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Pubchem_71378872 involves its interaction with specific molecular targets and pathways. The compound acts as a hydrogen donor in organic synthesis, facilitating various chemical reactions. Its utility as a hydrogen donor is attributed to its relatively weak bond strength, which allows it to participate in radical chain mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pubchem_71378872 include:
- Tributyltin hydride
- Tributyltin chloride
- Polymethylhydrosiloxane
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it particularly useful in certain types of chemical reactions. Its ability to act as a hydrogen donor sets it apart from other similar compounds .
Properties
CAS No. |
64770-03-2 |
|---|---|
Molecular Formula |
C6H11BBr2 |
Molecular Weight |
253.77 g/mol |
InChI |
InChI=1S/C6H11BBr2/c7-5-3-1-2-4-6(8)9/h6H,1-5H2 |
InChI Key |
KHJUKSIUJZPTOI-UHFFFAOYSA-N |
Canonical SMILES |
[B]CCCCCC(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1-Ethoxyethyl)-4-iodobicyclo[2.2.1]heptane](/img/structure/B14497587.png)



![2-[Benzyl(methyl)amino]ethanol;hydrobromide](/img/structure/B14497626.png)
![Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate](/img/structure/B14497630.png)

![(Bicyclo[3.3.1]nonan-1-yl)acetic acid](/img/structure/B14497633.png)
![Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14497639.png)
![(2-Ethyl-6,8-dinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14497644.png)


![4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol](/img/structure/B14497659.png)
